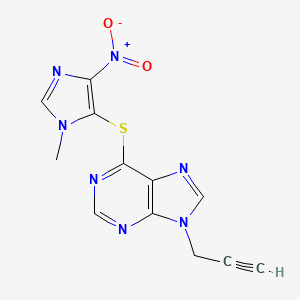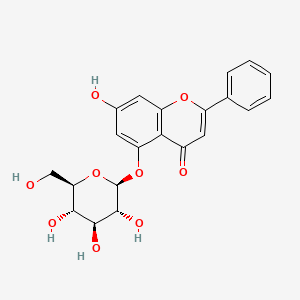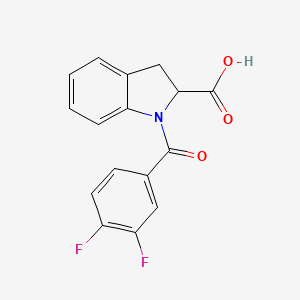
N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride
Übersicht
Beschreibung
N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride, also known as CPMEBD, is an organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 201.68 g/mol and a melting point of 125-128 °C. CPMEBD is used in a variety of scientific research applications, including drug discovery, biochemistry, and cell biology. In addition, CPMEBD is a versatile compound with several advantages that make it well-suited for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride has a variety of applications in scientific research. It is used in drug discovery, biochemistry, and cell biology, among other fields. In drug discovery, this compound is used to study the structure and activity of drug targets, such as enzymes and receptors. In biochemistry, this compound is used to study the structure and function of proteins, nucleic acids, and carbohydrates. In cell biology, this compound is used to study the structure and function of cells and their components.
Wirkmechanismus
The mechanism of action of N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride is not fully understood. However, it is believed that this compound binds to proteins and other molecules in a manner similar to other small molecules. It is thought that this compound binds to proteins and other molecules by forming hydrogen bonds and other types of interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound has the potential to modulate the activity of proteins and other molecules in a manner similar to other small molecules. In addition, this compound has been shown to have anti-inflammatory and antioxidant activities in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride has several advantages that make it well-suited for laboratory experiments. It is a relatively stable compound with a low melting point and a high solubility in water. In addition, this compound is relatively non-toxic and has a low vapor pressure, making it safe to use in laboratory experiments. However, this compound has some limitations. It is a relatively expensive compound and its solubility in organic solvents is low.
Zukünftige Richtungen
The potential applications of N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride are numerous and can be explored in a variety of future directions. For example, this compound could be used to study the structure and activity of drug targets, such as enzymes and receptors. In addition, this compound could be used to study the structure and function of proteins, nucleic acids, and carbohydrates. Furthermore, this compound could be used to study the structure and function of cells and their components. Finally, this compound could be used to study the mechanism of action of drugs and other small molecules.
Eigenschaften
IUPAC Name |
N'-(cyclopropylmethyl)-N'-ethylbutane-1,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2.2ClH/c1-2-12(8-4-3-7-11)9-10-5-6-10;;/h10H,2-9,11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKDEBAOTCCETF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCCN)CC1CC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![[(1S,9R)-12-Acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraen-13-yl] acetate](/img/structure/B1493578.png)
![4-[(1-Benzhydrylazetidin-3-yl)oxy]benzoic acid](/img/structure/B1493591.png)
![(S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1',2'-e]azepine-2,6-diyl]bis(diphenylmethanol)](/img/structure/B1493593.png)
![1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493600.png)